molecular formula C16H18N2O3S B7037220 2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole

2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole

Cat. No.: B7037220
M. Wt: 318.4 g/mol
InChI Key: JKLRVOQWSXGSRE-UHFFFAOYSA-N
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Description

2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines a furan ring, a sulfonyl group, and a diazepinoindole framework, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan oxides, while reduction of the sulfonyl group may produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of 2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan-3-ylsulfonyl group and the diazepinoindole framework play crucial roles in its binding affinity and specificity . Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole is unique due to its combination of a furan ring, a sulfonyl group, and a diazepinoindole framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-22(20,15-6-9-21-12-15)17-7-3-8-18-14(11-17)10-13-4-1-2-5-16(13)18/h1-2,4-6,9,12,14H,3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLRVOQWSXGSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2CC3=CC=CC=C3N2C1)S(=O)(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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